molecular formula C22H25N3O6S B2439497 N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 851404-21-2

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2439497
CAS RN: 851404-21-2
M. Wt: 459.52
InChI Key: NYDQXVJTUCEHOW-UHFFFAOYSA-N
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Description

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O6S and its molecular weight is 459.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sigma-2 Receptor Probe Development

A study by Xu et al. (2005) developed novel sigma-2 receptor probes, showcasing the potential of structurally related compounds for in vitro receptor studies. These probes, including radiolabeled analogs, exhibited high affinity for sigma-2 receptors, underscoring their utility in understanding receptor function and for diagnostic purposes in neurodegenerative and oncological research (Xu et al., 2005).

Regioselectivity in Organic Synthesis

Research conducted by Batalha et al. (2019) on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide explored the significance of the carboxamide unit in influencing biological activity. This work emphasizes the role of structural modifications in enhancing pharmacological properties, offering insights into the design of compounds with improved efficacy and specificity (Batalha et al., 2019).

Advances in Cobalt-Promoted Dimerization

The cobalt-promoted dimerization of aminoquinoline benzamides, as described by Grigorjeva and Daugulis (2015), demonstrates innovative approaches in the synthesis of complex organic molecules. These methodologies enable the development of novel compounds with potential applications in drug discovery and materials science (Grigorjeva & Daugulis, 2015).

Exploration of Substituted Benzamides

The study of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their derivatives by Chau et al. (1982) contributes to the understanding of chemical properties and reactivity patterns of benzamide derivatives. This knowledge aids in the rational design of molecules for specific biological targets (Chau et al., 1982).

Sigma Receptors and Cancer Research

Fan et al. (2011) explored structural modifications in substituted aminobutyl-benzamides, focusing on their binding to σ1 and σ2 receptors. Such studies are crucial for developing targeted therapies for cancer, highlighting the therapeutic potential of structural analogs in oncology (Fan et al., 2011).

properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-25(2)32(28,29)16-7-5-14(6-8-16)21(26)23-12-11-15-13-17-18(30-3)9-10-19(31-4)20(17)24-22(15)27/h5-10,13H,11-12H2,1-4H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDQXVJTUCEHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

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